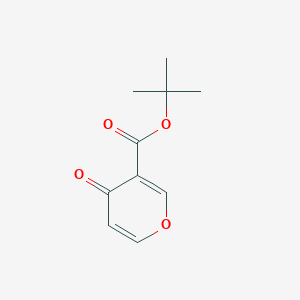

tert-Butyl 4-oxo-4H-pyran-3-carboxylate

Description

Significance of the 4H-Pyran-4-one Moiety in Chemical Research

The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry and natural product synthesis. Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. evitachem.comnih.govmdpi.comnih.gov This broad utility has spurred considerable research into the development of novel synthetic methodologies to access functionalized pyran systems. nih.govacs.org The inherent reactivity of the pyrone ring, characterized by its conjugated enone system, allows for a variety of chemical transformations, making it an attractive starting point for creating diverse molecular libraries. mdpi.comresearchgate.net Furthermore, 4H-pyran derivatives are recognized as valuable intermediates, serving as precursors in the synthesis of other complex heterocyclic systems. researchgate.net

Overview of Esterified Pyrone Systems in Synthetic Chemistry

The introduction of an ester functional group onto the 4H-pyran-4-one core, creating esterified pyrone systems, significantly broadens its synthetic utility. These esters, such as methyl or ethyl 4-oxo-4H-pyran-carboxylates, serve multiple roles. They can act as directing groups, influencing the regioselectivity of subsequent reactions, or as reactive handles for further molecular elaboration, such as amide formation or reduction.

The synthesis of these esterified systems often involves multi-step sequences, starting from acyclic precursors. For instance, the condensation of 1,3-dicarbonyl compounds or their synthons is a common strategy to construct the pyrone ring with appended ester functionalities. researchgate.net The reactivity of these systems is well-documented, with the ester group participating in various transformations while the pyrone core undergoes reactions typical of α,β-unsaturated ketones. mdpi.comresearchgate.net

Positioning of tert-Butyl 4-oxo-4H-pyran-3-carboxylate within Pyrone Research

While simpler alkyl esters of 4-oxo-4H-pyran-3-carboxylic acid have their place, the tert-butyl ester, tert-Butyl 4-oxo-4H-pyran-3-carboxylate , occupies a more specialized and strategic position. The defining feature of this molecule is the tert-butyl group, a bulky substituent that imparts unique chemical properties.

Scope of Academic Inquiry into tert-Butyl 4-oxo-4H-pyran-3-carboxylate Chemistry

While direct and extensive research on tert-Butyl 4-oxo-4H-pyran-3-carboxylate is not widely published, its academic interest lies in its potential applications derived from the foundational principles of organic chemistry. The scope of inquiry can be outlined in several key areas:

Development of Synthetic Routes: Academic investigation would focus on efficient and high-yield methods for its preparation, likely through the tert-butylation of 4-oxo-4H-pyran-3-carboxylic acid or its derivatives. thieme-connect.com Flow microreactor systems represent a modern and sustainable approach for such esterifications. rsc.org

Reactivity and Orthogonal Deprotection: A primary area of study would be its use in orthogonal synthetic strategies. Researchers would explore the selective cleavage of the tert-butyl ester in the presence of other sensitive functional groups or different types of esters (e.g., methyl, benzyl), showcasing its utility as a specific protecting group. youtube.comorganic-chemistry.org

Application in Total Synthesis: The compound serves as a potential building block in the total synthesis of complex natural products that feature a pyran-based core. Its role would be to mask a carboxylic acid moiety during the intricate assembly of the molecular framework.

Intermediate for Novel Derivatives: Following deprotection, the resulting carboxylic acid can be converted into a wide array of other functional groups (amides, aldehydes, etc.), positioning the tert-butyl ester as a precursor to novel libraries of 4H-pyran-4-one derivatives for biological screening.

In essence, the academic value of tert-Butyl 4-oxo-4H-pyran-3-carboxylate is not in its isolation, but in its strategic integration into larger, more complex synthetic endeavors.

Chemical Compound Information

The following tables provide key data for the primary compound of interest and other related chemical entities mentioned throughout the article.

Table 1: Properties of tert-Butyl 4-oxo-4H-pyran-3-carboxylate

Note: Due to the limited specific documentation for this compound, some properties are inferred from its constituent parts (4-oxo-4H-pyran-3-carboxylic acid and a tert-butyl ester group).

| Property | Value |

| IUPAC Name | tert-butyl 4-oxo-4H-pyran-3-carboxylate |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| General Class | Heterocyclic Compound, Ester |

| Key Structural Features | 4H-Pyran-4-one ring, tert-Butyl ester |

| Anticipated Role | Synthetic Intermediate, Protecting Group |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

tert-butyl 4-oxopyran-3-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h4-6H,1-3H3 |

InChI Key |

QGPGIXRKPOHAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=COC=CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 4 Oxo 4h Pyran 3 Carboxylate

Retrosynthetic Analysis of the 4-oxo-4H-pyran-3-carboxylate Scaffold

The retrosynthetic analysis of the 4-oxo-4H-pyran-3-carboxylate scaffold, a γ-pyrone derivative, reveals several logical bond disconnection strategies that pave the way for its synthesis from simpler, acyclic precursors. A primary and convergent approach involves the auto-condensation of β-ketoacids, which can be achieved in the presence of reagents like trifluoromethanesulfonic anhydride (B1165640). This strategy suggests that two molecules of a suitable β-ketoacid can combine, with concomitant decarboxylation, to form the disubstituted pyrone ring.

Another fundamental disconnection strategy breaks the pyranone ring at the C2-C3 and O1-C6 bonds. This leads back to a 1,3,5-tricarbonyl synthon, highlighting a potential [3+3] cyclocondensation approach. For instance, the reaction of 1,3-acetonedicarboxylates under basic conditions can lead to the formation of the core benzene (B151609) system in related structures, suggesting a similar cyclization pathway for the pyranone scaffold. researchgate.net

Furthermore, the pyrone ring can be envisioned as being constructed through a [4+2] cycloaddition, such as a Diels-Alder reaction. In this scenario, a substituted diene could react with a suitable dienophile to form the six-membered ring. Subsequent functional group manipulation would then yield the target structure. This approach has been explored for pyrone synthesis, often requiring high temperatures but offering a powerful tool for ring formation. oregonstate.edu

Classical and Established Synthetic Approaches to Pyrone-3-carboxylates

Classical syntheses of pyrone-3-carboxylates predominantly rely on the cyclization of linear polycarbonyl compounds. A well-established method is the Vilsmeier-Haack double formylation of suitable acetyl derivatives, which can produce 3-formylchromones, a related class of compounds. mdpi.comresearchgate.net This suggests that similar strategies involving formylation and subsequent oxidation could be applied to acyclic precursors to generate the pyrone-3-carboxylate structure.

The Pechmann reaction, traditionally used for coumarin (B35378) synthesis, can also be adapted for pyrone derivatives. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. By analogy, appropriate 1,3,5-tricarbonyl compounds could undergo acid-catalyzed cyclization and dehydration to furnish the 4-oxo-4H-pyran ring. mdpi.comresearchgate.net

Another classical approach is the cyclization of 3-oxo-5-alkynoic acid esters. These precursors, when treated with a carbophilic catalyst, can undergo a 6-endo-dig cyclization to yield 4-pyrones in high yields. The regiochemical outcome can often be controlled by the choice of the ester's alcohol component and the specific π-acid catalyst used. researchgate.net

An alternative to de novo ring synthesis is the functionalization of an existing pyrone or chromone (B188151) ring. For instance, a pre-formed 4-oxo-4H-pyran ring can be carboxylated at the C3 position. While direct carboxylation can be challenging, methods involving metalation followed by quenching with carbon dioxide have been employed for similar heterocyclic systems.

In some cases, functional groups on a pre-existing pyrone can be modified. For example, a 3-formyl group, introduced via Vilsmeier-Haack reaction, can be oxidized to the corresponding carboxylic acid. Subsequent esterification with tert-butanol (B103910) would then yield the desired tert-butyl 4-oxo-4H-pyran-3-carboxylate. The reactivity of the pyrone ring allows for various transformations, making this a viable, albeit potentially longer, synthetic route. acs.org

Modern and Efficient Synthetic Protocols

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of 4H-pyran derivatives is well-suited to MCR strategies. mjbas.com A common MCR approach involves the three-component condensation of an aldehyde, a β-ketoester or β-diketone, and an active methylene (B1212753) compound like malononitrile. nih.govbohrium.comsemanticscholar.orgscielo.br These reactions are often catalyzed by a variety of catalysts, including bases, acids, and heterogeneous catalysts, and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions. nih.govscielo.brnih.gov

The general mechanism for this type of MCR involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to afford the 4H-pyran ring. The use of ultrasound or microwave irradiation can often accelerate these reactions. mjbas.comnih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | β-Dicarbonyl Compound | Various catalysts (e.g., CuFe2O4, Et3N) | 2-Amino-3-cyano-4H-pyran |

| Aromatic Aldehyde | β-Ketoester | β-Diketone | Nd2O3, water, reflux | 4H-Pyran derivative |

| Aldehyde | Malononitrile | Cyclohexanedione | Dodecyl benzenesulfonic acid/H2O | 4H-Pyran derivative |

Both organocatalysis and metal catalysis have been successfully applied to the synthesis of 4H-pyran derivatives, offering high levels of control and efficiency.

Organocatalysis: Organocatalysts, such as amines (e.g., 2-aminopyridine) and natural biopolymers like sodium alginate, have been shown to be effective in promoting the synthesis of 4H-pyrans. nih.govtandfonline.com These catalysts can activate the substrates through the formation of iminium or enamine intermediates, facilitating the key bond-forming steps of the MCR cascade. Enantioselective syntheses of 4H-pyrans have also been developed using chiral organocatalysts, which allow for the construction of optically active pyran derivatives through asymmetric formal [3+3] cycloadditions. researchgate.net

Metal Catalysis: A wide range of metal catalysts have been employed for the synthesis of pyran and pyrone derivatives. These include:

Palladium Catalysis: Palladium catalysts are versatile and can be used for cross-coupling reactions to build the pyrone backbone or for catalyzing the displacement of allylic acetates on pre-formed pyrone rings to introduce new functional groups. nih.gov

Copper Catalysis: Copper-based catalysts, including copper ferrite (B1171679) (CuFe2O4) nanoparticles, are effective for the MCR synthesis of 4H-pyrans. semanticscholar.orgroyalsocietypublishing.org These catalysts are often magnetically separable, facilitating their recovery and reuse.

Gold Catalysis: Gold(I) catalysts have been used to promote the reaction of acetylketene sources with terminal acetylenes to form 2-methyl-pyran-4-one derivatives. researchgate.net

Molybdenum Catalysis: Molybdenum hexacarbonyl can mediate the ring expansion of isoxazole (B147169) derivatives to produce 4-oxo-1,4-dihydropyridine-3-carboxylates, a related heterocyclic system, suggesting its potential applicability to pyrone synthesis. nih.gov

| Catalyst Type | Reaction | Key Features |

| Organocatalyst (e.g., 2-aminopyridine) | Multicomponent reaction | Mild conditions, environmentally benign. tandfonline.com |

| Chiral Organocatalyst | Asymmetric [3+3] cycloaddition | Enantioselective synthesis of 4H-pyrans. researchgate.net |

| Palladium(0) | Catalytic displacement of allylic acetate | Functionalization of pre-formed pyrone rings. nih.gov |

| Copper Ferrite (CuFe2O4) | Multicomponent reaction | Magnetically recyclable, green synthesis. semanticscholar.orgroyalsocietypublishing.org |

| Gold(I) | Reaction of acetylketene with acetylenes | Synthesis of substituted 4-pyranones. researchgate.net |

Green Chemistry Approaches in Pyrone Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of heterocyclic compounds like pyrones. jmaterenvironsci.comresearchgate.net These strategies focus on creating more environmentally friendly and efficient protocols for producing valuable organic compounds. jmaterenvironsci.comresearchgate.net

One novel approach involves the use of photocatalysis for the synthesis of pyranones from furfural (B47365) alcohols. rsc.org This method utilizes visible light and O₂ as an oxidant in an aqueous solution at room temperature. rsc.org By employing a tris-Ir(ppy)₃ photocatalyst, this process achieves high yields of up to 86% and a conversion efficiency of 90%, representing a significant advancement in environmentally benign synthesis. rsc.org

Another key green strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. jmaterenvironsci.comresearchgate.net This approach is highly efficient for synthesizing pyranopyrimidines, a related class of compounds. jmaterenvironsci.com An example of a green catalytic system for such reactions is the use of tetrabutylammonium (B224687) bromide (TBAB) in water, which facilitates the condensation of aromatic aldehydes, malononitrile, and barbituric acid. jmaterenvironsci.com

Furthermore, the utilization of bio-based renewable feedstocks is a cornerstone of green pyrone synthesis. rsc.org A scalable method has been developed for producing 2-pyrones from galactaric acid, which can be derived from galactose. rsc.org This process, which involves reacting galactaric acid with acetic anhydride, has been optimized using a statistical design of experiments to maximize efficiency and minimize waste, even allowing for solvent recycling. rsc.org

Table 1: Overview of Green Synthesis Methodologies for Pyrones

| Methodology | Starting Materials | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Photocatalysis | Furfural alcohols | Visible light, O₂, tris-Ir(ppy)₃ catalyst, aqueous phase, room temp. | Up to 86% | rsc.org |

| Multicomponent Reaction | Aromatic aldehydes, malononitrile, barbituric acid | Tetrabutylammonium bromide (TBAB) catalyst, aqueous medium | Not specified | jmaterenvironsci.com |

| Bio-based Synthesis | Galactaric acid (from galactose) | Acetic anhydride, base, 90°C | Up to 99% | rsc.org |

Stereoselective Synthesis of tert-Butyl 4-oxo-4H-pyran-3-carboxylate Analogues

The stereochemical configuration of molecules is critical for their function, making stereoselective synthesis a vital area of research. In the context of pyran-based structures, achieving control over the spatial arrangement of substituents is essential for developing specific analogues.

An example of a structurally related compound is tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. nih.gov In this molecule, the six-membered lactone ring adopts an envelope conformation. nih.gov The substituents are arranged with the tert-butoxycarbonyl and isopropyl groups in axial positions, while the phenyl group occupies an equatorial position. nih.gov The synthesis of such analogues, even as by-products in certain reactions, provides insight into the conformational preferences and stereochemical outcomes of pyran ring formation. nih.gov

Strategies for achieving stereoselectivity often involve specific catalytic methods. For instance, the Knoevenagel condensation between 3-formyl chromones and p-nitrophenylacetonitrile has been used for the stereoselective synthesis of (Z)-acrylonitrile derivatives, demonstrating a method to control double bond geometry in molecules derived from pyran-like precursors. researchgate.net While not a direct synthesis of a chiral pyran ring, such reactions on related heterocyclic systems are fundamental to creating analogues with precisely defined stereochemistry. researchgate.net

Table 2: Stereochemical Features of a Dihydropyran Analogue

| Compound | Key Structural Feature | Substituent Positions | Reference |

|---|---|---|---|

| tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate | Envelope conformation of the lactone ring | Axial: tert-butoxycarbonyl, isopropyl Equatorial: phenyl | nih.gov |

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. researchgate.net This is particularly relevant for the synthesis of pharmaceutical intermediates like tert-Butyl 4-oxo-4H-pyran-3-carboxylate.

A key tool in this process is the Design of Experiments (DOE), a statistical approach that allows for the simultaneous variation of multiple parameters to identify optimal reaction conditions efficiently. rsc.org This method was successfully applied to the synthesis of bio-based 2-pyrones, where it was used to refine the protocol for converting galactaric acid into the desired product. rsc.org The optimized process was robust enough to be scaled up from 500 mg to 100 g, achieving a 99% analytical yield. rsc.org A critical aspect of this scale-up was the ability to recycle the solvent (acetic anhydride), significantly improving the process's green credentials. rsc.org When the recycled solvent reached a 1:1 molar ratio of acetic anhydride to acetic acid, the yield remained high, only decreasing when the acetic acid concentration became excessive. rsc.org

For large-scale operations, continuous flow processes offer advantages in terms of safety, consistency, and throughput. nih.gov The optimization of such systems can be automated using algorithms that adjust variables like temperature and flow rate to maximize yield. nih.gov This approach has been used for multistep pharmaceutical synthesis and could be applied to pyrone production. nih.gov

Experience from the scale-up of other heterocyclic compounds, such as tert-butyl 4-oxoazepane-1-carboxylate, provides valuable insights. researchgate.net In a process scaled to produce over 33 kg of the final product, key optimization points included the large-scale preparation of an intermediate (ethyl diazoacetate) and controlling the temperature of a ring expansion step. researchgate.net A significant achievement of this process was its ability to proceed without the need for purification of intermediates, which is a major consideration for industrial convenience and cost reduction. researchgate.net

Table 3: Examples of Scale-Up and Process Optimization

| Target Compound/Class | Initial Scale | Final Scale | Key Optimization Parameters | Achieved Yield | Reference |

|---|---|---|---|---|---|

| Bio-based 2-Pyrones | 500 mg | 100 g | Statistical Design of Experiments (DOE), solvent recycling | 99% | rsc.org |

| tert-butyl 4-oxoazepane-1-carboxylate | Lab-scale | >33 kg | Intermediate preparation, low-temperature control, no intermediate purification | Good overall yield | researchgate.net |

| Pharmaceutical (general) | Small-scale flow reactor | 7.6 g over 40h | Automated Bayesian optimization (temperature, flow rate) | Optimized for yield | nih.gov |

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic Reactivity of the Pyrone Ring System

The 4-pyrone ring is an electron-deficient heterocyclic system. This deficiency is due to the electron-withdrawing effect of the ring carbonyl group and the resonance delocalization of the ring oxygen's lone pair electrons. Consequently, the pyrone ring is generally deactivated towards electrophilic substitution reactions. lkouniv.ac.in Standard aromatic electrophilic substitution conditions, such as nitration, halogenation, or Friedel-Crafts reactions, are typically ineffective or require harsh conditions that may lead to ring-opening or decomposition.

Protonation, a fundamental electrophilic interaction, occurs preferentially at the exocyclic carbonyl oxygen. This is because the lone pairs on this oxygen are more localized and basic compared to the endocyclic ether oxygen, whose lone pairs are involved in maintaining the aromaticity of the ring system. youtube.com The resulting cation is stabilized by resonance.

Nucleophilic Additions and Substitutions at Carbonyl and Ester Centers

The electron-deficient nature of the 4-pyrone ring makes it susceptible to nucleophilic attack. The most electrophilic sites in tert-Butyl 4-oxo-4H-pyran-3-carboxylate are the carbonyl carbon of the pyrone (C4), the carbons at positions 2 and 6 which are activated by the carbonyl group (Michael acceptors), and the carbonyl carbon of the tert-butyl ester group.

Attack at the Pyrone Ring: Strong nucleophiles can attack the C2 or C6 positions of the pyrone ring, leading to a conjugate addition reaction. This often results in a ring-opening cascade. For instance, reactions with active methylene (B1212753) compounds, such as dicarbonyl compounds, in the presence of a base, can initiate a nucleophilic attack at the C2 position, followed by the opening of the pyrone ring. acs.org This strategy can be employed to construct new, highly substituted chromone (B188151) and benzofuran (B130515) ring systems. acs.org The specific pathway, whether it leads to ring-opening or other transformations, can be influenced by catalysts and reaction conditions. acs.org

Attack at Carbonyl Groups: The pyrone carbonyl group can react with strong nucleophiles like Grignard reagents or organolithium compounds, although this can also lead to complex product mixtures due to competing reactions with the ring system. The ester carbonyl is also an electrophilic center, susceptible to nucleophilic acyl substitution. However, the bulky tert-butyl group provides significant steric hindrance, making this ester less reactive towards nucleophiles compared to methyl or ethyl esters.

Pericyclic Reactions of the 4H-Pyran-4-one Nucleus

Pericyclic reactions, particularly cycloadditions, represent one of the most significant areas of reactivity for the 4-pyrone system. These reactions proceed in a concerted fashion and are governed by orbital symmetry rules. wikipedia.org

While the conjugated diene system within the 4-pyrone ring typically participates as the 4π-electron component in Diels-Alder reactions, the electron-deficient double bonds can, under certain circumstances, act as dienophiles (2π-electron component). This is more common in hetero-Diels-Alder reactions where the pyrone's C=C bond reacts with a highly reactive, electron-rich diene. However, this mode of reactivity is less common than the pyrone acting as the diene.

The double bonds of the 4-pyrone ring can act as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) with a π-system to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com Examples of 1,3-dipoles that can react with the pyrone system include:

Azides (R-N₃): To form triazole derivatives.

Nitrile oxides (R-CNO): To yield isoxazole-fused systems.

Nitrones (R₂C=N⁺(R)O⁻): To produce isoxazolidine (B1194047) adducts.

These reactions are stereospecific and can be highly regioselective, depending on the electronic and steric properties of both the pyrone and the 1,3-dipole. wikipedia.orgresearchgate.net The electron-withdrawing nature of the carbonyl and ester groups in tert-Butyl 4-oxo-4H-pyran-3-carboxylate influences the regiochemical outcome of the cycloaddition.

The most characteristic pericyclic reaction of the 4H-pyran-4-one nucleus is its participation as the diene component in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgorganic-chemistry.org The pyrone acts as a heterocyclic, electron-rich diene that can react with a variety of dienophiles. The reaction typically proceeds by forming a bicyclic intermediate, which can then undergo further transformations.

The regioselectivity of the Diels-Alder reaction is highly dependent on the electronic nature of the substituents on both the pyrone diene and the dienophile. youtube.commasterorganicchemistry.com For an unsymmetrical diene like tert-Butyl 4-oxo-4H-pyran-3-carboxylate, reaction with an unsymmetrical dienophile can lead to different regioisomers. The outcome is generally predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). organic-chemistry.org The electron-donating or withdrawing character of the substituents modifies the electron density at the terminal carbons of the diene (C2 and C5), directing the dienophile to a specific orientation. masterorganicchemistry.comchemistrysteps.com

For example, in a normal-electron-demand Diels-Alder reaction, an electron-deficient dienophile (e.g., one bearing a -CN or -COOR group) will react with the electron-rich pyrone. The tert-butyl carboxylate group at C3 influences the electron distribution, and regioselectivity is achieved by matching the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

| Pyrone Substituent | Dienophile | Reaction Type | Major Regioisomer | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) at C5 | Electron-Deficient (e.g., Methyl Acrylate) | Normal-Demand | 5-Substituted Adduct | mdpi.com |

| Electron-Withdrawing Group (EWG) at C3 | Electron-Rich (e.g., Ethyl Vinyl Ether) | Inverse-Demand | "para"-like adduct | organic-chemistry.org |

| Unsubstituted | Electron-Deficient Alkyne | Normal-Demand | Aromatized product after CO₂ loss | mdpi.com |

Functional Group Interconversions at the Ester and Pyrone Moieties

The tert-butyl ester and the pyrone functionalities can be selectively transformed to introduce further molecular diversity.

Ester Group Transformations: The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under basic and many nucleophilic conditions. fiveable.me It is, however, sensitive to strong acids.

Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid, or zinc bromide in dichloromethane) to yield the corresponding carboxylic acid. pearson.comresearchgate.net This deprotection proceeds via an SN1 mechanism, forming the stable tert-butyl cation. pearson.com Milder, chemoselective methods using catalysts like molecular iodine have also been developed. researchgate.net

Transesterification: Conversion to other esters can be achieved under acidic conditions with an excess of the desired alcohol, though this can be challenging due to the steric bulk of the tert-butyl group.

Pyrone Moiety Transformations: The pyrone ring itself can undergo various transformations.

Reduction: The carbonyl group at C4 can be reduced to a secondary alcohol using hydride reagents like sodium borohydride, which can lead to the formation of a dihydropyranone or a pyranol, depending on the reaction conditions.

Conversion to Thiopyrone: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding 4-thiopyrone, a useful intermediate for further reactions. nih.gov

Ring Opening: As mentioned in section 3.2, strong nucleophiles can induce ring-opening, providing a pathway to highly functionalized acyclic or alternative heterocyclic systems. rsc.org

Rearrangement Reactions and Tautomerism Studies

The structural arrangement of tert-butyl 4-oxo-4H-pyran-3-carboxylate predisposes it to specific rearrangement reactions and a significant tautomeric equilibrium.

One notable rearrangement is the base-catalyzed transformation of 4-oxo-4H-pyran-3-carboxylates into 4-hydroxy-2-pyrones. This reaction proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. urfu.rumdpi.com The process is initiated by a conjugate nucleophilic addition at the C-2 position of the γ-pyrone ring. This is followed by the opening of the pyran ring and subsequent ring closure to form the more stable 4-hydroxy-2-pyrone anion. urfu.rumdpi.com

Another documented rearrangement is the photochemical transformation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones into 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones upon irradiation with a medium-pressure mercury lamp. While this specific example does not involve the tert-butyl carboxylate group, it highlights a fundamental rearrangement pathway available to the 4H-pyran-4-one scaffold.

The presence of the β-ketoester moiety in tert-butyl 4-oxo-4H-pyran-3-carboxylate gives rise to keto-enol tautomerism, a well-studied equilibrium in β-dicarbonyl compounds. cdnsciencepub.comresearchgate.netchemrxiv.orgresearchgate.netmasterorganicchemistry.com The compound can exist in both the keto form (4-oxo-4H-pyran) and the enol form (4-hydroxy-2H-pyran). The position of this equilibrium is highly dependent on the solvent. cdnsciencepub.commasterorganicchemistry.com In nonpolar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the ester. cdnsciencepub.com Conversely, in polar, protic solvents, the keto form is generally more favored. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying this tautomeric equilibrium by analyzing the chemical shifts of the protons involved. cdnsciencepub.comresearchgate.net

Interactive Data Table: Solvent Effects on Keto-Enol Equilibrium

| Solvent | Predominant Tautomer | Key Stabilizing Interaction |

| Nonpolar (e.g., CCl4) | Enol | Intramolecular Hydrogen Bonding |

| Polar Aprotic (e.g., DMSO) | Keto | Dipole-Dipole Interactions |

| Polar Protic (e.g., H2O) | Keto | Intermolecular Hydrogen Bonding with Solvent |

Influence of Substituents on Reaction Mechanisms and Rates

The reactivity of the 4H-pyran-4-one ring and the mechanisms of its reactions are markedly influenced by the nature and position of substituents. The tert-butyl 4-oxo-4H-pyran-3-carboxylate itself features an electron-withdrawing carboxylate group at the 3-position.

Studies on the cycloaddition reactions of 4H-pyran-4-one derivatives have shown that the position of electron-withdrawing groups is a decisive factor in their reactivity. rsc.org Specifically, 2-substituted derivatives with electron-withdrawing groups are found to be less reactive than the corresponding 3-substituted isomers. rsc.org This suggests that the placement of the tert-butoxycarbonyl group at the 3-position in the target molecule enhances its reactivity in such transformations compared to a hypothetical 2-substituted analogue. The reactions of these esters typically proceed via addition across the 2,3-C=C bond of the pyranone ring. rsc.org

The nature of substituents also affects other transformations. For instance, the enamination of 2-methyl-4-pyrones has been observed to be highly sensitive to the substituents present on the pyran ring. mdpi.com Electron-donating groups generally increase the electron density of the ring, which can affect the rate and regioselectivity of electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, influencing nucleophilic attack.

Kinetic studies on the formation of related pyran systems, such as tetrahydrobenzo[b]pyrans, have demonstrated that the reaction follows second-order kinetics, with the initial step often being the rate-determining one. physchemres.orgresearchgate.net While not directly on the target molecule, these studies provide a framework for understanding how substituent changes would likely impact the reaction rates. The electronic effects of substituents can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ), providing insight into the development of charge in the transition state.

Interactive Data Table: Expected Influence of Substituents on Reactivity

| Substituent Type at C-2/C-6 | Electronic Effect | Expected Impact on Nucleophilic Attack Rate | Expected Impact on Electrophilic Attack Rate |

| Electron-Donating (e.g., -OCH3) | Increases ring electron density | Decrease | Increase |

| Electron-Withdrawing (e.g., -NO2) | Decreases ring electron density | Increase | Decrease |

| Alkyl (e.g., -CH3) | Weakly electron-donating | Slight Decrease | Slight Increase |

Derivative Chemistry and Structural Diversification of Tert Butyl 4 Oxo 4h Pyran 3 Carboxylate

Synthesis of Alkyl and Aryl Ester Analogues

The tert-butyl ester group at the C-3 position of tert-Butyl 4-oxo-4H-pyran-3-carboxylate is a key functional handle that can be readily converted into other ester forms, thereby modulating the compound's steric and electronic properties. The primary methods for this transformation are transesterification or a two-step process involving hydrolysis followed by re-esterification.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, involve the nucleophilic attack of the alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the tert-butoxide and form the new ester. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the desired product, often by using the new alcohol as the solvent to ensure it is in large excess. wikipedia.org

An alternative strategy involves the initial hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 4-oxo-4H-pyran-3-carboxylic acid. This saponification is typically achieved under basic conditions, although care must be taken as some 4-pyrone systems can be sensitive to strong bases, potentially leading to ring-opening reactions. urfu.ru Once the carboxylic acid is isolated, standard esterification methods, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with alkyl halides in the presence of a base, can be employed to synthesize a diverse library of alkyl and aryl ester analogues. Furthermore, tert-butyl esters can be converted into other esters and amides via an in-situ acid chloride formation mediated by reagents like PCl₃ or a combination of α,α-dichlorodiphenylmethane and SnCl₂. researchgate.netorganic-chemistry.org

Table 1: General Methods for Ester Modification Use the slider to see the different methods.

| Method | Reagents | Key Features |

| Acid-Catalyzed Transesterification | R-OH, H₂SO₄ (cat.) | Equilibrium process; requires excess alcohol (R-OH). |

| Base-Catalyzed Transesterification | R-OH, NaOR (cat.) | Driven by the formation of a stable alkoxide. |

| Hydrolysis & Esterification | 1. NaOH or LiOH2. R-OH, Acid (cat.) | Two-step process; allows for purification of the intermediate carboxylic acid. |

| In-situ Acid Chloride Formation | 1. PCl₃ or other chlorinating agent2. R-OH | Mild conditions; avoids isolation of the sensitive acid chloride. researchgate.netorganic-chemistry.org |

Modifications at the Pyrone Ring Carbon Positions (C-2, C-5, C-6)

The 4H-pyran-4-one ring possesses distinct reactivity at its various carbon positions, enabling selective functionalization. The C-2 and C-6 positions are electronically deficient due to the influence of the ring oxygen and the carbonyl group, making them susceptible to nucleophilic attack. Conversely, the C-3 and C-5 positions are more analogous to the β-positions of an α,β-unsaturated ketone and can undergo electrophilic substitution under certain conditions.

Nucleophilic Attack at C-2 and C-6: The C-2 and C-6 positions of the 4-pyrone ring are prone to attack by strong nucleophiles. This often leads to a ring-opening/ring-closing cascade. For instance, the reaction of a 4-oxo-4H-pyran-3-carboxylate with sodium hydroxide (B78521) has been shown to proceed via a conjugate nucleophilic addition at the C-2 position, followed by pyrone ring opening and subsequent recyclization to form a 4-hydroxy-2-pyrone derivative. urfu.ru Similarly, nucleophiles like hydrazines can attack the C-2 position of 2,6-dicyano-4-pyrone, initiating a ring-opening sequence to yield pyrazolylacetic acid hydrazides. acs.orgnih.gov Amines are also known to react with 4-pyrones, displacing the ring oxygen to form 4-pyridone structures. wikipedia.org

Electrophilic Substitution at C-3 and C-5: While the 4-pyrone ring is generally considered electron-deficient and deactivated towards electrophilic aromatic substitution, reactions at the C-3 and C-5 positions are possible. Isotopic exchange studies on the parent 4-pyrone have shown that the protons at C-3 and C-5 can be exchanged for deuterium, indicating that these positions possess a degree of reactivity. researchgate.netresearchgate.net

A key reaction for introducing functionality is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, a chloromethyliminium salt. wikipedia.orgchemistrysteps.com This reagent is a moderately strong electrophile that can formylate activated aromatic and heterocyclic systems. ijpcbs.com While direct formylation of the electron-poor 4-pyrone ring at C-3 or C-5 can be challenging, the reaction is a powerful tool for the synthesis of 3-formylchromones (a related benzopyrone system) from appropriate precursors. mdpi.comresearchgate.net Furthermore, Vilsmeier-Haack type conditions can be used for the halogenation of related pyrone systems, providing a handle for further modifications like cross-coupling reactions. nih.gov

Table 2: Reactivity at Different Positions of the 4-Pyrone Ring

| Position(s) | Type of Reaction | Typical Reagents | Outcome | Reference(s) |

| C-2, C-6 | Nucleophilic Attack | NaOH, Hydrazines, Amines | Ring-opening, Recyclization, or Ring Transformation (to Pyridone) | urfu.ruacs.orgnih.govwikipedia.org |

| C-3, C-5 | Electrophilic Substitution | Vilsmeier-Haack Reagent (POCl₃/DMF) | Formylation or Halogenation (on related systems) | researchgate.netresearchgate.netmdpi.comnih.gov |

Formation of Fused Heterocyclic Systems Containing the 4H-Pyran-4-one Core

The 4H-pyran-4-one moiety is a superb platform for the construction of annulated heterocyclic systems. By leveraging the inherent reactivity of the pyrone ring and its substituents, various fused bi- and polycyclic compounds can be synthesized, which are of significant interest in medicinal chemistry.

The synthesis of pyranopyrazoles and pyranopyrroles often involves multicomponent reactions where a β-ketoester, such as tert-butyl 4-oxo-4H-pyran-3-carboxylate, can serve as a key precursor or synthon.

Pyrano[2,3-c]pyrazoles: These fused systems are commonly synthesized through a one-pot, four-component reaction involving an aldehyde, malononitrile, a hydrazine (B178648), and a β-ketoester (like ethyl acetoacetate, a close analogue of the title compound). mdpi.com The reaction proceeds through the initial formation of a pyrazolone (B3327878) (from the hydrazine and β-ketoester), followed by a Knoevenagel condensation with the aldehyde and a subsequent Michael addition/cyclization with malononitrile. wikipedia.org This strategy provides a highly efficient and atom-economical route to complex pyrano[2,3-c]pyrazole derivatives. wisconsin.edu Further functionalization of the pyranopyrazole core can be achieved through modern cross-coupling reactions on activated intermediates, such as O-triflates. acs.org

Pyrano[4,3-c]pyrazoles: The synthesis of the isomeric pyrano[4,3-c]pyrazol-4(1H)-one core has been achieved through a palladium-catalyzed tandem coupling-cyclization process. This method involves the reaction of a 5-iodopyrazole-4-carboxylic acid with a terminal alkyne, which regioselectively constructs the α-pyrone ring onto the pyrazole (B372694) moiety in a single pot. researchgate.net

Pyrano[2,3-c]pyrroles: These related fused systems can be accessed via enantioselective [4+2] cyclization reactions. For example, dioxopyrrolidines can react with azlactones in the presence of a squaramide organocatalyst to provide pyrano[2,3-c]pyrrole scaffolds in high yields and enantioselectivities. researchgate.net

Chromones (benzo-γ-pyrones) are a vital class of oxygen-containing heterocycles. A powerful strategy for their de novo synthesis involves the transformation of 3-alkynyl-4-pyrones. These precursors can undergo a switchable ring-opening reaction with active methylene (B1212753) compounds, such as 1,3-dicarbonyls. acs.org In the presence of a base like K₂CO₃, the reaction proceeds through a pyrone ring-opening, 6-exo-dig cyclization, and aromatization to yield highly substituted chromones. acs.org This suggests a potential synthetic route from tert-butyl 4-oxo-4H-pyran-3-carboxylate, which would first require the conversion of the C-3 carboxylate group into an alkynyl substituent, a common transformation in organic synthesis. Another established route to chromone (B188151) derivatives is the Vilsmeier-Haack double formylation of suitable acetyl precursors, which builds up the pyrone ring onto a pre-existing benzene (B151609) ring. mdpi.comresearchgate.net

The versatility of the 4-pyrone core extends to the synthesis of other fused ring systems. One notable example is a formal [4+2] cycloaddition or annulation reaction. In this process, the pyrone acts as a two-carbon unit. It regioselectively accepts a benzylic anion as a nucleophile in a conjugate addition fashion, and a subsequent intramolecular cyclization onto a pendant ester group on the nucleophile builds a new carbocyclic ring fused to the pyrone. This method allows for the incorporation of the intact pyrone ring into more complex polycyclic systems, such as naphtho[2,3-g]isochromenes. urfu.ru

Furthermore, the pyrone ring itself can be transformed. A classic reaction of 4-pyrones is their conversion to 4-pyridones upon treatment with ammonia (B1221849) or primary amines. wikipedia.org This reaction involves a nucleophilic attack by the amine, ring opening, and subsequent cyclization with the elimination of water to form the corresponding pyridone. This transformation has been used to convert 2,6-bis(hetaryl)-4-pyrones into 2,6-bis(hetaryl)-4-pyridines. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for tert-Butyl 4-oxo-4H-pyran-3-carboxylate were found.

Proton (¹H) NMR Spectral Interpretation

Specific proton chemical shifts and coupling constants for the pyran ring protons and the tert-butyl group protons are not available.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Specific carbon chemical shifts for the pyran ring carbons, the carbonyl groups, and the tert-butyl group are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No 2D NMR correlation data is available to definitively assign proton and carbon signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific vibrational frequencies for the characteristic functional groups of tert-Butyl 4-oxo-4H-pyran-3-carboxylate, such as the ester carbonyl, the ketone carbonyl, and the C-O-C stretches of the pyran ring and the tert-butyl group, were not found.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

No high-resolution mass spectrometry data, including precise mass measurements and fragmentation patterns, were available for this compound.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

No single-crystal X-ray diffraction data has been reported, and therefore, information on the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles for tert-Butyl 4-oxo-4H-pyran-3-carboxylate in the solid state is not available.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable tools in the research and development of synthetic compounds like tert-Butyl 4-oxo-4H-pyran-3-carboxylate. These methods are crucial for both the qualitative and quantitative assessment of sample purity and for the preparative isolation of the target molecule from reaction mixtures and by-products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds such as tert-Butyl 4-oxo-4H-pyran-3-carboxylate. The technique separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. By monitoring the column effluent with a detector, typically a UV-Vis detector for compounds with a chromophore like the pyranone ring system, a chromatogram is produced. The presence of a single, sharp peak at a characteristic retention time is a primary indicator of high purity. Conversely, the appearance of multiple peaks signifies the presence of impurities.

For quantitative purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram. While specific HPLC methods for tert-Butyl 4-oxo-4H-pyran-3-carboxylate are not extensively detailed in publicly accessible literature, methods developed for structurally related pyran derivatives demonstrate the typical analytical conditions. For instance, the racemic nature of a complex dihydropyrano[2,3-c]pyrrole carboxylate was confirmed using chiral HPLC, highlighting the technique's utility in resolving stereoisomers.

Illustrative HPLC Conditions for a Related Pyran Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane / i-PrOH = 90:10 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Compound Type | tert-Butyl pyranopyrrole carboxylate |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and confirming the molecular weight of the target compound. As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. This allows for the unambiguous identification of the main product and provides molecular weight information for any impurities, which is critical for understanding reaction pathways and degradation products. LC-MS is also frequently used to monitor the progress of reactions, ensuring the consumption of starting materials and the formation of the desired product.

Isolation and Purification is often achieved using preparative HPLC or more commonly, flash column chromatography. These techniques operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle greater quantities of material. Flash chromatography on a silica (B1680970) gel stationary phase is a standard method for purifying reaction products in the synthesis of pyran derivatives. The choice of eluent (mobile phase) is optimized using analytical techniques like Thin-Layer Chromatography (TLC) to achieve effective separation of the target compound from unreacted starting materials and by-products. For example, a related compound, tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate, was successfully purified by flash chromatography on silica gel.

General Parameters for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Typically a mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Detection/Monitoring | Thin-Layer Chromatography (TLC) |

| Application | Removal of impurities and isolation of the final product from crude reaction mixtures |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like tert-butyl 4-oxo-4H-pyran-3-carboxylate. These studies typically involve the determination of molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals provides insights into the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

For pyran derivatives, the HOMO is generally distributed over the pyran ring and the carboxylate group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often localized on the electron-deficient centers, suggesting susceptibility to nucleophilic attack. The presence of the electron-withdrawing 4-oxo group and the ester functionality influences the electron distribution across the pyran ring.

Molecular Electrostatic Potential (MEP) maps are also generated through quantum chemical calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. In tert-butyl 4-oxo-4H-pyran-3-carboxylate, the negative potential (red regions) would be concentrated around the oxygen atoms of the carbonyl and ester groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, signifying their potential as hydrogen bond donors.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for tert-Butyl 4-oxo-4H-pyran-3-carboxylate

| Parameter | Expected Value |

|---|---|

| HOMO Energy (eV) | -7.0 to -6.0 |

| LUMO Energy (eV) | -2.0 to -1.0 |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |

| Ionization Potential (eV) | 7.0 to 6.0 |

| Electron Affinity (eV) | 2.0 to 1.0 |

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the optimized molecular geometry and energetic properties of molecules. For tert-butyl 4-oxo-4H-pyran-3-carboxylate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide precise information on bond lengths, bond angles, and dihedral angles.

The pyran ring in related 4-oxo-4H-pyran structures is typically found to be nearly planar. The tert-butyl group, due to its steric bulk, would adopt a staggered conformation to minimize steric hindrance. The optimized geometry is crucial for understanding the molecule's stability and its interactions with other molecules.

Energetic parameters such as the total energy, enthalpy, and Gibbs free energy of formation can also be calculated. These values are fundamental for determining the thermodynamic stability of the molecule and for studying the energetics of potential reactions it might undergo.

Table 2: Predicted Optimized Geometrical Parameters for tert-Butyl 4-oxo-4H-pyran-3-carboxylate

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Atoms | Expected Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C2=C3 | 1.35 - 1.37 | Bond Angle | O1-C2-C3 | 120 - 122 |

| Bond Length | C3-C4 | 1.45 - 1.47 | Bond Angle | C2-C3-C4 | 118 - 120 |

| Bond Length | C4=O4 | 1.22 - 1.24 | Bond Angle | C3-C4-C5 | 117 - 119 |

| Bond Length | C5=C6 | 1.34 - 1.36 | Bond Angle | O1-C6-C5 | 121 - 123 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While the pyran ring is relatively rigid, the presence of the tert-butyl carboxylate substituent introduces conformational flexibility. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules. These methods allow for the identification of low-energy conformers and the study of their dynamic behavior.

For tert-butyl 4-oxo-4H-pyran-3-carboxylate, the primary source of conformational isomerism would be the rotation around the C3-C(O)O bond and the C(O)O-C(tert-butyl) bond. MD simulations can provide insights into the rotational barriers and the population of different conformers at various temperatures. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties. Studies on similar structures have revealed that the orientation of the ester group relative to the pyran ring can significantly affect intermolecular interactions.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For the synthesis of tert-butyl 4-oxo-4H-pyran-3-carboxylate, which could potentially be formed through reactions such as the condensation of a β-ketoester with an α,β-unsaturated ketone, computational modeling can map out the energy profile of the reaction.

This involves locating the transition state structures for each step of the reaction and calculating their activation energies. The results of such analyses can help in understanding the reaction kinetics and in optimizing reaction conditions. For instance, in related pyran syntheses, computational studies have been used to rationalize the observed regioselectivity and stereoselectivity of the reactions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For tert-butyl 4-oxo-4H-pyran-3-carboxylate, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyran ring and the tert-butyl group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the carbonyl and ester groups. The ¹³C NMR spectrum would provide signals for all the carbon atoms, with the carbonyl carbons appearing at the downfield region.

The calculated IR spectrum would show characteristic vibrational frequencies for the C=O stretching of the pyranone and the ester, as well as C-O and C-C stretching and bending vibrations. Comparison of these predicted spectra with experimental data is a powerful tool for structural elucidation.

Table 3: Predicted Spectroscopic Data for tert-Butyl 4-oxo-4H-pyran-3-carboxylate

| Spectroscopic Technique | Parameter | Expected Value |

|---|---|---|

| ¹H NMR | Pyran Ring Protons (ppm) | 6.5 - 8.5 |

| tert-Butyl Protons (ppm) | 1.4 - 1.6 | |

| ¹³C NMR | C=O (Pyranone) (ppm) | 175 - 185 |

| C=O (Ester) (ppm) | 160 - 170 | |

| tert-Butyl Carbons (ppm) | 27 - 29 (CH₃), 80 - 85 (quaternary C) | |

| IR | C=O Stretching (cm⁻¹) | 1720 - 1740 (ester), 1650 - 1670 (pyranone) |

| C-O Stretching (cm⁻¹) | 1250 - 1300 |

Applications As Key Synthetic Intermediates and in Materials Science

Role as Versatile Building Blocks in Organic Synthesis

Compounds built upon the 4-pyrone framework are widely regarded as multifunctional building blocks in synthetic organic chemistry. mdpi.com Their ability to undergo ring-opening and ring-transformation reactions makes them particularly useful as precursors for other molecular architectures.

The 4-pyrone ring is a competent precursor for the synthesis of other heterocyclic systems. One of the most well-established transformations is its reaction with primary amines to yield 4-pyridone derivatives. wikipedia.org This reaction provides a direct pathway to convert an oxygen-containing heterocycle into a nitrogen-containing one.

Furthermore, derivatives of 4-pyrone are instrumental in building fused-ring systems. Research on 3-alkynyl-4-pyrones has demonstrated that these compounds can undergo a switchable ring-opening reaction with active methylene (B1212753) compounds. acs.org This process allows for the de novo construction of highly substituted chromones and benzofurans, showcasing the pyrone ring's role as a transformable template for creating complex aromatic heterocycles. acs.org The general reactivity suggests that tert-Butyl 4-oxo-4H-pyran-3-carboxylate could similarly serve as a foundational element for synthesizing a diverse library of heterocyclic compounds.

The pyrone motif is found in numerous natural products, and its derivatives are often key intermediates in their total synthesis. For instance, various styrylpyrone natural products, which exhibit significant biological activities, have been synthesized using strategies that rely on the construction and modification of a pyrone core. researchgate.net The enantioselective total synthesis of compounds like (+)-isoaltholactone has been achieved through routes involving functionalized pyranone intermediates, underscoring their importance in accessing stereochemically complex targets. researchgate.net

Integration into Polymer Chemistry

While direct studies on the polymerization of tert-Butyl 4-oxo-4H-pyran-3-carboxylate are not extensively documented, research on other pyrone derivatives highlights their potential as monomers for producing novel polymers with unique properties.

Research has been conducted on polyesters derived from 2-pyrone-4,6-dicarboxylic acid (PDC), a compound that, like the subject of this article, features a pyrone ring. researchgate.net PDC, a chemically stable intermediate obtainable from lignin, has been successfully polymerized with diols to create bio-based polyesters. researchgate.net This work establishes the principle that the pyrone ring can be incorporated into polymer backbones through conventional polycondensation reactions, suggesting a potential role for other functionalized pyrones as monomers. researchgate.net

The inclusion of the pyrone ring in a polymer backbone can influence its material properties. In the case of polyesters made from 2-pyrone-4,6-dicarboxylic acid (PDC), the resulting materials were found to be thermally stable up to 210°C, after which degradation of the pyrone ring began. researchgate.net This indicates that the heterocyclic structure can impart a moderate level of thermal resistance to the polymer chain. Information regarding the specific influence on mechanical strength was not detailed, but the presence of rigid ring structures in a polymer backbone typically enhances stiffness.

Development of Advanced Coatings and Adhesives

The functional groups and rigid structure of pyrone-based polymers make them candidates for applications in advanced materials, including adhesives. Polyesters synthesized from 2-pyrone-4,6-dicarboxylic acid have demonstrated notable adhesive capabilities. researchgate.net When tested for tensile shear strength, these polyesters exhibited strong adhesion to both metal and glass surfaces. researchgate.net The robust bonding suggests that pyrone-based polymers could be developed into high-performance, bio-based adhesives and coatings. researchgate.net

| Substrate Assembly | Tensile Shear Strength (MPa) | Fracturing Plane Observation |

|---|---|---|

| Stainless Steel (SUS)/Polyester (B1180765)/SUS | ~50–60 | Midst of the polyester layer and at the interface |

| Aluminum/Polyester/Aluminum | ~50–60 | Midst of the polyester layer and at the interface |

Potential in Photophysical Applications (e.g., Pigments, Fluorescent Reagents, Photoactive Materials)

The photophysical behavior of pyran derivatives is highly sensitive to the nature and substitution pattern of the molecular framework. For instance, the introduction of donor-acceptor groups onto the pyran ring system can induce intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often the basis for fluorescence in many organic dyes.

While direct data is lacking for tert-Butyl 4-oxo-4H-pyran-3-carboxylate, the general class of pyran derivatives has been explored for various photoactive roles:

Fluorescent Probes: Dicyanomethylene-4H-pyran (DCM) derivatives are well-known for their excellent photophysical properties, including large Stokes shifts and tunable near-infrared (NIR) emission, making them valuable as fluorescent probes in biological sensing.

Organic Electroluminescent (EL) Materials: Certain 2-pyrone derivatives have been synthesized and shown to exhibit fluorescence in the orange to red visible light spectrum, suggesting potential applications in organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Whitening Agents: Pyranone structures fused with other heterocyclic systems, such as pyridopyrimidines, have been designed and synthesized, demonstrating fluorescence in the blue region of the spectrum and showing potential as fluorescent whitening agents for textiles. mdpi.com

The potential for tert-Butyl 4-oxo-4H-pyran-3-carboxylate in these areas would depend on its specific electronic transitions. The 4-oxo-4H-pyran core itself is a structural element in some naturally occurring compounds that exhibit photophysical activity. However, without experimental validation, its utility as a pigment, fluorescent reagent, or photoactive material remains a subject for future investigation.

Below is a table summarizing the photophysical applications of different classes of pyran derivatives, which serves to illustrate the potential of this chemical family. It is crucial to note that these are related, but structurally distinct, compounds.

| Pyran Derivative Class | Observed Photophysical Properties | Potential Application |

|---|---|---|

| Dicyanomethylene-4H-pyran (DCM) Derivatives | Large Stokes shift, tunable near-infrared (NIR) emission | Fluorescent probes |

| Substituted 2-Pyrone Derivatives | Fluorescence in the orange to red spectrum | Organic EL devices |

| Pyridopyrimidine Fused Pyranones | Fluorescence in the blue region (400–425 nm) | Fluorescent whitening agents |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies

While classical approaches to pyran synthesis exist, future efforts will likely focus on developing more efficient, sustainable, and scalable methods for producing tert-Butyl 4-oxo-4H-pyran-3-carboxylate and its derivatives. Research in this area can be directed toward multicomponent reactions (MCRs), which offer an atom-economical and streamlined approach to complex molecules from simple starting materials. researchgate.netresearchgate.net The development of novel catalysts, such as magnetic nanocatalysts, could also provide pathways for effective and environmentally friendly synthesis. researchgate.net Furthermore, exploring flow chemistry for continuous production could enhance yield, purity, and safety, representing a significant advancement over traditional batch processing.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Design of new MCRs involving novel starting materials to access diverse pyran scaffolds. |

| Novel Catalysis | Increased efficiency, recyclability, milder reaction conditions. | Development of heterogeneous or biocatalytic systems for enantioselective synthesis. |

| Flow Chemistry | Improved safety, scalability, and process control; integration with purification. | Optimization of reactor design and reaction conditions for continuous, high-throughput synthesis. |

Design of New Reactivity Manifolds for Diversification

The chemical structure of tert-Butyl 4-oxo-4H-pyran-3-carboxylate offers multiple reactive sites that can be exploited for molecular diversification. The 4-pyrone ring itself can undergo various transformations. Future research should investigate switchable reaction pathways, where slight modifications in reaction conditions (e.g., the presence or absence of a Lewis acid) can direct the molecule toward completely different product classes, such as highly substituted chromones or benzofurans. acs.org The carbonyl group and the activated double bonds within the pyran ring are ripe for nucleophilic addition and cycloaddition reactions, respectively. For instance, the pyrone ring can act as a diene in Diels-Alder reactions, providing access to complex bicyclic lactones. mdpi.com Systematically exploring these reactions will unlock a vast chemical space of novel compounds derived from the parent scaffold.

Advanced Material Science Applications

The pyran scaffold is a key component in many functional materials, particularly those with interesting photophysical properties. mdpi.comnih.gov Future research should focus on incorporating the tert-Butyl 4-oxo-4H-pyran-3-carboxylate moiety into larger conjugated systems to create novel organic materials. Derivatives could be designed as fluorescent probes or as components in organic light-emitting diodes (OLEDs). mdpi.com The photochromic potential of related pyran derivatives suggests that this compound could serve as a building block for light-sensitive materials, such as those used in smart windows or optical data storage. researchgate.net Investigating its incorporation into polymer films could lead to materials with tunable optical properties. researchgate.net

| Application Area | Desired Property | Research Direction |

| Organic Electronics | High quantum yield, tunable emission spectra. | Synthesis of pyran-based copolymers for OLED applications. mdpi.com |

| Photochromic Materials | Reversible color change upon light irradiation. | Design of spiropyran-type molecules incorporating the core structure. sciforum.net |

| Fluorescent Sensors | High Stokes shift, sensitivity to specific analytes. | Functionalization of the pyran ring to create chemosensors. |

Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For tert-Butyl 4-oxo-4H-pyran-3-carboxylate, Density Functional Theory (DFT) calculations can be employed to elucidate its molecular structure, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Such studies can predict the molecule's reactivity and potential for charge transfer, which is crucial for designing materials for electronic applications. researchgate.net Semi-empirical methods can also be used to efficiently calculate properties like heats of formation for various conformers, providing insight into the molecule's thermodynamic stability. mdpi.com These predictive models can significantly accelerate the discovery process by prioritizing the most promising synthetic targets and experimental pathways.

Integration with Emerging Technologies in Chemical Synthesis

The intersection of chemistry with data science and automation is creating a new paradigm in chemical synthesis. Machine learning (ML) and artificial intelligence (AI) can be leveraged to optimize the synthesis of tert-Butyl 4-oxo-4H-pyran-3-carboxylate. beilstein-journals.orgnih.gov By training algorithms on reaction data, it is possible to predict optimal reaction conditions, such as temperature, solvent, and catalyst, thereby maximizing yield and minimizing byproducts. rsc.org Deep reinforcement learning models have shown the ability to outperform traditional optimization algorithms, finding the best reaction conditions in fewer steps. researchgate.netstanford.edu Integrating these predictive models with automated robotic platforms can create "self-driving" laboratories capable of rapidly exploring vast reaction spaces and accelerating the discovery of new derivatives and their applications. beilstein-journals.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-oxo-4H-pyran-3-carboxylate?

The synthesis of pyranone derivatives like tert-butyl 4-oxo-4H-pyran-3-carboxylate typically involves cyclization strategies. A key pathway includes the acid-catalyzed cyclization of alkynoic acids or transition-metal-catalyzed carbonylation of alkynes with 1,3-dicarbonyl compounds . For example, highlights the use of transition-metal complexes (e.g., Pd or Cu catalysts) to couple alkynes with dicarbonyl precursors, forming the pyranone core. The tert-butyl ester group is often introduced via esterification with tert-butanol under acidic or coupling conditions (e.g., DCC/DMAP). Researchers should optimize reaction temperature (60–100°C) and solvent polarity (e.g., THF or DCM) to suppress side reactions like hydrolysis.

Q. How is tert-butyl 4-oxo-4H-pyran-3-carboxylate characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : The pyranone ring protons resonate between δ 6.0–7.5 ppm (¹H NMR), while carbonyl carbons (C=O) appear at ~170–180 ppm (¹³C NMR). The tert-butyl group shows a singlet at δ 1.2–1.4 ppm (¹H) and ~28 ppm (¹³C) .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ with an exact mass of 224.1273 g/mol (C₁₁H₁₆O₄ requires 224.1048) .

Q. What safety protocols are critical when handling tert-butyl 4-oxo-4H-pyran-3-carboxylate?

While commercial safety data specific to this compound are unavailable, analogous tert-butyl esters require:

- Storage : In airtight containers at –20°C to prevent ester hydrolysis.

- Handling : Use explosion-proof equipment (e.g., spark-free tools) and grounded containers due to flammability risks .

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. How can weak intermolecular interactions in tert-butyl 4-oxo-4H-pyran-3-carboxylate crystals guide supramolecular assembly?

SCXRD data of related pyranone derivatives reveal weak C–H···O hydrogen bonds (d = 2.3–2.5 Å, angles = 140–160°) that stabilize crystal packing. For example, in tert-butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydropyran-3-carboxylate, symmetry operations (e.g., –x, –y+2, –z+1) generate dimeric structures via C7–H7···O2 interactions . Researchers can exploit these interactions to design co-crystals or modulate solubility by introducing substituents (e.g., phenyl or isopropyl groups) that enhance van der Waals contacts .

Q. How do researchers resolve discrepancies between computational and experimental data for pyranone derivatives?

Discrepancies often arise in bond angles or torsional strain. For example:

- Computational : DFT calculations (B3LYP/6-311+G(d,p)) may predict a planar pyranone ring, while SCXRD shows puckering (e.g., C3–C4–C5–O2 torsion = –177.6°) due to crystal packing forces .

- Mitigation : Use multi-parameter refinement in SHELXL, incorporating restraints for thermal displacement parameters (ADPs) and hydrogen bonding . Cross-validate with solid-state NMR to assess dynamic effects.

Q. What strategies optimize the regioselectivity of pyranone functionalization?

The 4-oxo group in tert-butyl 4-oxo-4H-pyran-3-carboxylate acts as an electrophilic site for nucleophilic attack. To enhance regioselectivity:

- Lewis Acid Catalysis : Mg(OTf)₂ or Sc(OTf)₃ polarizes the carbonyl, directing nucleophiles (e.g., Grignard reagents) to C4 .

- Protecting Groups : The tert-butyl ester shields C3 from undesired side reactions during C4 modification.

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, while DMF promotes thermodynamic products .

Q. How can crystallographic data inform reaction mechanism studies?

SCXRD-derived bond critical points (BCPs) from quantum theory of atoms in molecules (QTAIM) analysis identify electron density features (e.g., Laplacian ∇²ρ) at reactive sites. For example, the electron-deficient C4 position in pyranones shows ∇²ρ > 0, confirming susceptibility to nucleophilic attack. Transition states modeled using XRD geometry (e.g., O2–C5 bond length = 1.36 Å) align with IRC calculations in Gaussian .

Methodological Notes

- Data Collection : For SCXRD, collect > 2000 reflections (θ range: 4.8–55.3°) to ensure completeness > 99% .

- Refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets and PARTITION for disordered moieties .

- Synthetic Reproducibility : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and purify via flash chromatography (silica gel, 230–400 mesh) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.